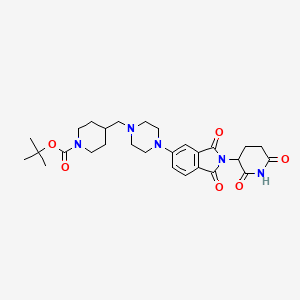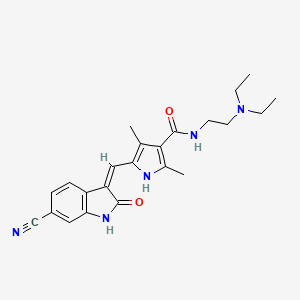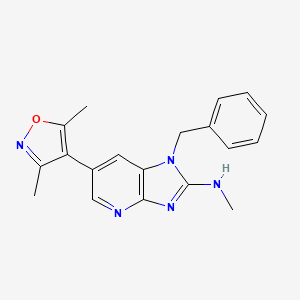
5,14-Hedge
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,14-Hedge involves the conjugation of 20-hydroxyeicosa-5,14-dienoic acid with glycine. The reaction typically requires the activation of the carboxyl group of 20-hydroxyeicosa-5,14-dienoic acid, which can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The activated ester is then reacted with glycine to form the final product .
Industrial Production Methods
This includes the use of automated peptide synthesizers, purification through high-performance liquid chromatography (HPLC), and characterization using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
5,14-Hedge primarily undergoes reactions typical of carboxylic acids and amides. These include:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the eicosa-5,14-dienoic acid moiety can be reduced to single bonds.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are common.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxyl group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of esters or amides.
Applications De Recherche Scientifique
5,14-Hedge has been extensively studied for its potential therapeutic applications, particularly in the context of septic shock. It has been shown to prevent vascular hyporeactivity, hypotension, tachycardia, inflammation, and mortality in rodent models of septic shock . Additionally, it has applications in:
Chemistry: As a model compound for studying the effects of 20-hydroxyeicosatetraenoic acid analogs.
Biology: Investigating the role of 20-hydroxyeicosatetraenoic acid in various physiological processes.
Medicine: Potential therapeutic agent for conditions involving vascular dysfunction and inflammation.
Mécanisme D'action
The mechanism of action of 5,14-Hedge involves the downregulation of the MyD88/TAK1/IKKβ/IκB-α/NF-κB pathway. This pathway is crucial in the inflammatory response, and its inhibition by this compound leads to reduced inflammation and improved vascular reactivity. Additionally, this compound affects the expression levels of circulating microRNAs such as miR-150, miR-223, and miR-297, which are involved in the regulation of inflammation and vascular function .
Comparaison Avec Des Composés Similaires
5,14-Hedge is unique in its ability to mimic the effects of 20-hydroxyeicosatetraenoic acid while providing stability and resistance to metabolic degradation. Similar compounds include:
20-Hydroxyeicosatetraenoic acid (20-HETE): The endogenous counterpart of this compound.
20-Hydroxyeicosa-6,15-dienoic acid: A competitive antagonist of 20-hydroxyeicosatetraenoic acid.
20-5,14-Hedge: Another synthetic analog with similar protective effects against ischemic reperfusion injury
These compounds share structural similarities but differ in their stability, metabolic resistance, and specific biological effects.
Propriétés
Formule moléculaire |
C20H36O3 |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
(5Z,14Z)-20-hydroxyicosa-5,14-dienoic acid |
InChI |
InChI=1S/C20H36O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h7,9-10,12,21H,1-6,8,11,13-19H2,(H,22,23)/b9-7-,12-10- |
Clé InChI |
OSXBQXPUGBCPNS-GEHMVYPESA-N |
SMILES isomérique |
C(CCC/C=C\CCCCCO)CCC/C=C\CCCC(=O)O |
SMILES canonique |
C(CCCC=CCCCCCO)CCCC=CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)









